4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a tert-butyl group, a dimethylphenyl group, a phenylacetyl group, and a cyclohexanecarboxamide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the cyclohexanecarboxamide core: This step typically involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.
Introduction of the phenylacetyl group: This can be achieved through acylation reactions, where phenylacetyl chloride reacts with the amide.
Attachment of the tert-butyl and dimethylphenyl groups: These groups are introduced through Friedel-Crafts alkylation reactions, using tert-butyl chloride and 2,6-dimethylphenyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide include:
4-tert-butyl-2,6-dimethylphenyl acetic acid: This compound shares the tert-butyl and dimethylphenyl groups but lacks the cyclohexanecarboxamide moiety.
2,6-di-tert-butyl-4-methoxyphenol: This compound has a similar tert-butyl group but differs in the presence of a methoxy group and lacks the cyclohexanecarboxamide structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C27H36N2O2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(2-phenylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H36N2O2/c1-19-10-9-11-20(2)24(19)28-25(31)27(16-14-22(15-17-27)26(3,4)5)29-23(30)18-21-12-7-6-8-13-21/h6-13,22H,14-18H2,1-5H3,(H,28,31)(H,29,30) |
InChI Key |
XOJONWICUBZCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCC(CC2)C(C)(C)C)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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